Ethyl 4-iodo-3-nitrobenzoate

Overview

Description

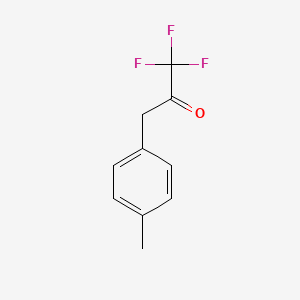

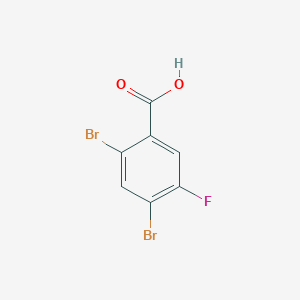

Ethyl 4-iodo-3-nitrobenzoate is a chemical compound with the molecular formula C9H8INO4 . It has a molecular weight of 321.07 . The compound is a yellow solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through several routes. One such route involves the esterification of p-nitrobenzoic acid followed by nitro reduction . Another route involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This method has been reported to yield extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

Molecular Structure Analysis

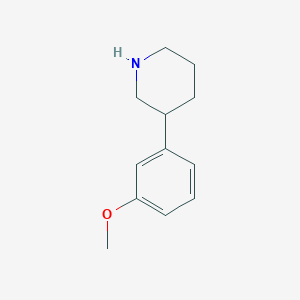

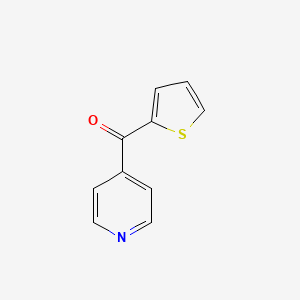

The InChI code for this compound is 1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 . The compound’s structure includes an ethyl ester group attached to a benzoic acid derivative that is substituted with an iodine atom at the 4-position and a nitro group at the 3-position .

Scientific Research Applications

Radiosensitizing Agents

Ethyl 4-iodo-3-nitrobenzoate derivatives have been explored for their potential as radiosensitizers. Studies on 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, a related class of compounds, demonstrate enhanced radiosensitizing efficacy, particularly against hypoxic cells in a radiation setting, highlighting their potential in cancer therapy (Gupta et al., 1985).

Catalysis in Synthesis

The catalysis of reactions involving Ethyl 4-nitrobenzoate, a closely related compound, has been explored. For example, TiO_2/Fe~(3+) was used as a catalyst for its synthesis, demonstrating effective catalysis in the esterification process (Fu Rong-geng, 2012).

Crystal Structure Analysis

Ethyl 4-butylamino-3-nitrobenzoate, structurally similar to this compound, has been studied for its crystal structure. The analysis of its crystal structure has provided insights into the molecular interactions and stability, contributing to our understanding of the physical characteristics of these compounds (Narendra Babu et al., 2009).

Impact on Reaction Rates

Research has been conducted on the influence of nitro groups, like those in this compound, on the rates of chemical reactions. Studies show that the positioning of nitro groups significantly affects the rate of alkaline hydrolysis in related compounds (Iskander et al., 1966).

Nonlinear Optical Properties

This compound derivatives have potential applications in nonlinear optics. Research on hydrazone derivatives, which are structurally related, shows promising results for photonic applications due to their third-order nonlinear optical properties (Nair et al., 2022).

Mechanism of Action

Target of Action

Ethyl 4-iodo-3-nitrobenzoate is a chemical compound that is primarily used in the synthesis of other compounds, such as benzocaine . As such, it does not have a specific biological target of action. Instead, its role is to serve as a precursor in chemical reactions.

Mode of Action

The mode of action of this compound is primarily through its reactivity in chemical reactions. For instance, it can be used in the synthesis of benzocaine, a local anesthetic . In this process, this compound undergoes reduction and esterification .

Biochemical Pathways

For example, benzocaine, which can be synthesized from this compound, acts as a nerve impulse blocker, reducing the permeability of the neuronal membrane to sodium ions .

Pharmacokinetics

The compounds it helps synthesize, such as benzocaine, have well-documented pharmacokinetic profiles .

Result of Action

The primary result of the action of this compound is the synthesis of other compounds. For example, in the synthesis of benzocaine, this compound is reduced and esterified, resulting in the formation of benzocaine .

Properties

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)